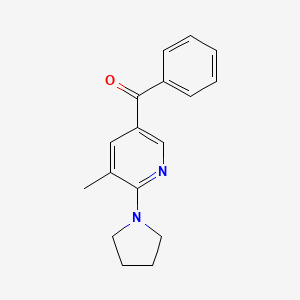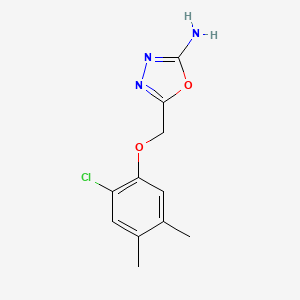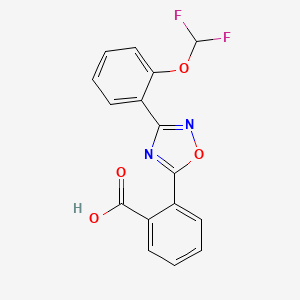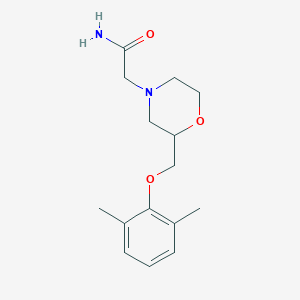
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol is a complex organic compound that features an indoline moiety attached to a pyridine ring, with a methanol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol typically involves the reaction of indoline with a suitable pyridine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where indoline is reacted with a halogenated pyridine derivative in the presence of a base and a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The indoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Nitrated or halogenated indoline derivatives.
Aplicaciones Científicas De Investigación
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving indoline and pyridine derivatives.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can affect cellular pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol
- (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol
- (6-(Indolin-1-yl)-3-methylpyridin-3-yl)methanol
Uniqueness
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol is unique due to the specific positioning of the methyl and methanol groups on the pyridine ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C15H16N2O/c1-11-8-12(10-18)9-16-15(11)17-7-6-13-4-2-3-5-14(13)17/h2-5,8-9,18H,6-7,10H2,1H3 |
Clave InChI |
YMDLSASDNPHUJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


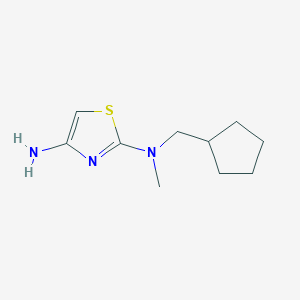

![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
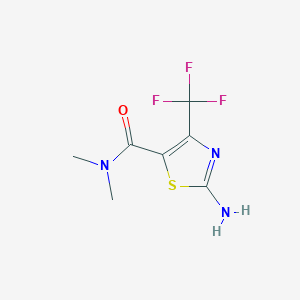
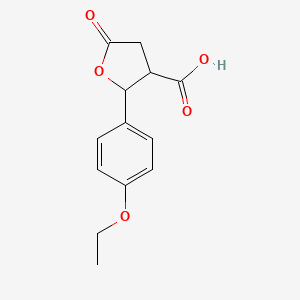
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)
